N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
CAS No.: 313239-26-8
Cat. No.: VC11920508
Molecular Formula: C12H12N4O3S
Molecular Weight: 292.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313239-26-8 |
|---|---|
| Molecular Formula | C12H12N4O3S |
| Molecular Weight | 292.32 g/mol |
| IUPAC Name | N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C12H12N4O3S/c1-2-4-10(17)13-12-15-14-11(20-12)8-5-3-6-9(7-8)16(18)19/h3,5-7H,2,4H2,1H3,(H,13,15,17) |
| Standard InChI Key | GRJYREVMAVTLDQ-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CCCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Profile and Structural Analysis
Molecular Identity
N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide (CAS: 313239-26-8) has the molecular formula C₁₂H₁₂N₄O₃S and a molecular weight of 292.32 g/mol. Its IUPAC name is derived from the 1,3,4-thiadiazole core substituted at position 5 with a 3-nitrophenyl group and at position 2 with a butanamide moiety .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₃S |
| Molecular Weight | 292.32 g/mol |
| Boiling Point | Not reported |
| Density | 1.535 g/cm³ (analog estimate) |
| Solubility | Insoluble in aqueous media |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The compound’s structure features a planar thiadiazole ring, which facilitates π-π stacking interactions with biological targets, while the nitro group enhances electron-withdrawing effects, potentially improving binding affinity .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves a multi-step process:
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Formation of the Thiadiazole Core: Cyclocondensation of 3-nitrobenzoic acid with thiosemicarbazide in phosphoryl chloride (POCl₃) yields 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine .
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Acylation Reaction: The amine group at position 2 of the thiadiazole reacts with butyryl chloride or its derivatives to form the butanamide side chain .
Key Reaction Conditions:
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Temperature: 80–100°C for cyclization.
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Catalysts: POCl₃ or other Lewis acids.
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Purification: Recrystallization from ethanol or chromatography .
Biological Activities and Mechanisms
Anticancer Properties
While direct studies on this compound are lacking, structurally related thiadiazoles demonstrate cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) via DNA intercalation and topoisomerase inhibition . For example, 5-(3-methoxyphenyl)-1,3,4-thiadiazole derivatives show IC₅₀ values of <10 µM .
Enzyme Inhibition
The compound’s thiadiazole core acts as a bioisostere for pyrimidine, enabling inhibition of enzymes like urease and 5-lipoxygenase. Analogous compounds reduce urease activity by 70–80% at 50 µM .
Comparative Analysis with Analogous Compounds
Table 2: Activity Comparison of Selected Thiadiazoles
| Compound | Biological Activity | IC₅₀/MIC |
|---|---|---|
| N-[5-(3-Nitrophenyl)-thiadiazol-2-yl]butanamide | Hypothetical antimicrobial | Not reported |
| 5-(4-Nitrophenyl)-thiadiazole-2-carboxamide | Anti-TB (MDR strain) | 9.87 µM |
| 2-Trifluoromethylphenyl-thiadiazole | Anticancer (MCF-7) | 8.2 µM |
| 4-Chlorophenyl-thiadiazole | Urease inhibition | 72% at 50 µM |
Structural modifications, such as chloro or methoxy substituents, significantly alter bioactivity. For instance, chloro groups enhance antibacterial potency, while methoxy groups improve anticancer selectivity .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic substitution at the phenyl or butanamide groups to optimize potency .
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Molecular Docking: Virtual screening against targets like DNA gyrase or tubulin to predict binding modes .
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In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models of infection or cancer.
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